L-Alanyl-L-proline
Description
Significance of Dipeptides in Biochemical and Biological Systems
Dipeptides, the simplest form of peptides consisting of two amino acids linked by a peptide bond, are fundamental molecules in biochemistry and biology. researchpublish.com They serve as intermediates in the digestion and metabolism of proteins and are absorbed more rapidly than free amino acids in the intestine. echemi.com Beyond their nutritional role, dipeptides can exhibit distinct biological activities, acting as signaling molecules, antioxidants, and even possessing therapeutic properties. researchpublish.com Their relatively simple structure allows for the systematic study of relationships between chemical structure and biological function, making them crucial models for understanding the more complex behavior of larger peptides and proteins. scbt.com
L-Alanyl-L-proline as a Model Dipeptide in Peptide Science
This compound (Ala-Pro) is a widely utilized model dipeptide in peptide science due to the unique conformational constraints imposed by the proline residue. chemicalbook.com The cyclic structure of proline's side chain restricts the rotational freedom around the peptide bond, making it a "turn inducer" in peptide chains. chemicalbook.com This property is critical for studying the folding and secondary structure of proteins. Researchers utilize this compound to investigate the cis-trans isomerization of the peptide bond, a crucial conformational change that can influence protein structure and function. Its well-defined structure also makes it an ideal substrate for studying the specificity and kinetics of various peptidases, enzymes that cleave peptide bonds. nih.gov
Historical Perspectives in this compound Research
The study of peptides dates back to the early 20th century, with Emil Fischer's pioneering work on the synthesis of the first dipeptide, glycylglycine, in 1901. ias.ac.in This marked the beginning of peptide chemistry and laid the groundwork for understanding the structure of proteins. ias.ac.in While the exact date of the first synthesis of this compound is not prominently documented, its use in research gained traction with the advancement of peptide synthesis techniques, such as the introduction of protecting groups like the benzyloxycarbonyl group in 1932 and the development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the 1960s. researchpublish.comnih.gov These innovations made peptides like this compound more accessible for a wide range of scientific investigations, from enzymology to materials science.
Physicochemical Properties of this compound
The physicochemical properties of this compound are fundamental to its function and application in research. These properties are summarized in the interactive table below.
| Property | Value | Reference |
| Molecular Formula | C8H14N2O3 | nih.gov |
| Molecular Weight | 186.21 g/mol | nih.gov |
| Appearance | White to off-white crystalline solid | nih.gov |
| Melting Point | 170-178 °C | echemi.com |
| Boiling Point (Predicted) | 403.8 ± 40.0 °C | echemi.com |
| Density (Predicted) | 1.294 ± 0.06 g/cm³ | echemi.com |
| Water Solubility | Soluble | echemi.com |
| XLogP3 | -2.7 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Exact Mass | 186.10044231 Da | nih.gov |
| Topological Polar Surface Area | 83.6 Ų | nih.gov |
| Heavy Atom Count | 13 | nih.gov |
| Complexity | 229 | nih.gov |
| Specific Rotation [α]20/D | -112 to -118° (c=2, H2O) | mdpi.com |
Synthesis of this compound
The synthesis of this compound can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methods. A common classical approach involves the coupling of protected amino acid derivatives. For instance, N-(t-butoxycarbonyl)-L-alanine can be coupled with the benzyl ester of L-proline using a coupling agent like dicyclohexylcarbodiimide (DCC). google.com The protecting groups are subsequently removed to yield this compound. google.com SPPS offers a more automated and efficient method for synthesizing peptides by anchoring the growing peptide chain to a solid resin support. wikipedia.org
Applications of this compound in Academic Research
A Model Substrate in Enzyme Kinetics
This compound serves as a valuable substrate for studying the kinetics and specificity of various peptidases. Its defined structure allows researchers to probe the active sites of enzymes like prolyl aminopeptidases and dipeptidyl peptidase IV. nih.govresearchgate.net By measuring the rate of hydrolysis of the Ala-Pro bond, scientists can determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), providing insights into the enzyme's efficiency and substrate preference. unc.edu
Probing Peptide Structure-Activity Relationships
The conformational rigidity imparted by the proline residue makes this compound an excellent tool for investigating peptide structure-activity relationships. By incorporating this dipeptide into larger peptide sequences, researchers can study how the constrained conformation influences biological activity. sigmaaldrich.com Conformational studies, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, can elucidate the preferred three-dimensional structures of peptides containing the Ala-Pro motif. nih.gov
Investigations in Drug Delivery Systems
In the field of drug delivery, dipeptides and other small peptides are explored as carriers for targeted drug delivery. This compound can be used as a model to study the transport and uptake of peptide-based drugs across biological membranes. mdpi.com Its physicochemical properties, such as solubility and stability, are important factors in the design of effective drug delivery systems. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-5(9)7(11)10-4-2-3-6(10)8(12)13/h5-6H,2-4,9H2,1H3,(H,12,13)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWUFUBLGADILS-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872180 | |
| Record name | L-Alanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alanylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13485-59-1 | |
| Record name | L-Alanyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13485-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanylproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013485591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-L-alanyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALANYLPROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6G5K79L0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alanylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Strategies for L Alanyl L Proline and Its Derivatives
Peptide Coupling Methodologies
The formation of the amide bond between L-alanine and L-proline can be achieved through several established and emerging techniques, each offering distinct advantages in terms of efficiency, scalability, and purity of the final product.
Solid-Phase Peptide Synthesis (SPPS) of L-Alanyl-L-proline
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of amino acids on a solid support. bachem.com The synthesis of this compound via SPPS typically proceeds in the C-terminal to N-terminal direction. nih.gov The process begins with the attachment of the first amino acid, L-proline, to an insoluble polymer resin. peptide.com
The most common strategy employed is the Fmoc/tBu approach. luxembourg-bio.com In this method, the N-terminus of the amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side chains are protected by acid-labile groups like tert-butyl (tBu). The synthesis cycle involves swelling the resin, removing the Fmoc group from the resin-bound proline with a base (e.g., piperidine), washing, and then coupling the next amino acid (Fmoc-L-alanine). bachem.comdu.ac.in The coupling is facilitated by activating agents. Upon completion of the sequence, the dipeptide is cleaved from the resin, and side-chain protecting groups are simultaneously removed using a strong acid, such as trifluoroacetic acid (TFA). nih.govdu.ac.in The use of excess soluble reagents helps drive reactions to completion, and purification is simplified as by-products are removed by filtration and washing at each step. bachem.comluxembourg-bio.com
| Step | Description | Key Reagents |
|---|---|---|
| 1. Resin Preparation | The solid support (resin) is swollen in a suitable solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) to allow reagent access. | Polystyrene-based resin, DMF, DCM |
| 2. Proline Anchoring | The first amino acid, Fmoc-L-proline, is covalently attached to the resin via its C-terminus. | Fmoc-L-proline, Coupling agents |
| 3. Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the anchored L-proline to expose the amine for the next coupling reaction. | 20% Piperidine in DMF/NMP |
| 4. Alanine (B10760859) Coupling | The next amino acid, Fmoc-L-alanine, is activated and coupled to the deprotected N-terminus of L-proline. | Fmoc-L-alanine, HBTU, HOBt, DIEA |
| 5. Final Deprotection & Cleavage | After the final coupling, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed. | Trifluoroacetic acid (TFA), Scavengers (e.g., water, triisopropylsilane) |
Solution-Phase Peptide Synthesis of this compound
Solution-phase synthesis, also known as classical peptide synthesis, involves carrying out all reactions in a homogeneous liquid phase. While it can be more labor-intensive due to the need for purification after each step, it remains valuable, particularly for large-scale production. luxembourg-bio.com
A classical approach for synthesizing this compound involves protecting the amino group of L-alanine and the carboxyl group of L-proline. google.com For instance, N-(t-butoxycarbonyl)-L-alanine can be coupled with the benzyl ester of L-proline. google.com The reaction is typically mediated by a coupling agent such as dicyclohexylcarbodiimide (DCC), which facilitates the formation of the peptide bond. google.com Following the coupling reaction, the protecting groups are removed in subsequent steps. The N-(t-butoxycarbonyl) group is cleaved with an acid like trifluoroacetic acid, and the benzyl ester is removed by hydrolysis to yield the final this compound dipeptide. google.com
| Step | Description | Key Reagents |
|---|---|---|
| 1. Protection | The N-terminus of L-alanine is protected (e.g., with a Boc group) and the C-terminus of L-proline is protected (e.g., as a benzyl ester). | (Boc)2O for Alanine, Benzyl alcohol/acid for Proline |
| 2. Coupling | The protected amino acids are dissolved in a solvent and a coupling agent is added to form the peptide bond. | N-(t-butoxycarbonyl)-L-alanine, L-proline benzyl ester, Dicyclohexylcarbodiimide (DCC) |
| 3. N-terminus Deprotection | The Boc protecting group is removed from the N-terminus of the newly formed dipeptide. | Trifluoroacetic acid (TFA) |
| 4. C-terminus Deprotection | The benzyl ester protecting group is removed from the C-terminus to yield the final product. | Hydrolysis (e.g., via hydrogenation) |
| 5. Purification | The product is purified at each stage to remove unreacted starting materials and by-products. | Crystallization, Chromatography |
Enzymatic Synthesis Approaches for this compound
Enzymatic methods for peptide synthesis offer high stereospecificity and mild reaction conditions, presenting a green alternative to chemical synthesis. asm.org Proline-specific endopeptidase (PSE) from Flavobacterium meningosepticum has been explored as a catalyst for peptide synthesis. nih.gov This enzyme can catalyze the formation of peptide bonds through thermodynamically controlled condensation. nih.gov Research indicates that in the enzyme's substrate-binding site, proline is favored in the S1 position, and alanine is accepted in the S2 subsite, suggesting its potential for synthesizing the Ala-Pro linkage. nih.gov
Another approach involves using the adenylation domains from nonribosomal peptide synthetases (NRPS). asm.org These enzymes activate a specific amino acid to form an aminoacyl-AMP intermediate, which can then react with a nucleophile, such as another amino acid, to form a peptide bond. asm.org This method has been used to synthesize various dipeptides, including those containing D-amino acids, by combining enzymatic adenylation with a chemical nucleophilic reaction in a one-pot procedure. asm.org
Stereoselective Preparation Techniques
Achieving the correct stereochemistry (L-L configuration) is paramount for the biological activity of peptides and their derivatives. Several techniques have been developed to ensure high stereoselectivity in the synthesis of this compound.
Catalytic Hydrogenation of N-(2-iminopropionyl)-L-proline
A highly stereoselective method for preparing this compound involves the catalytic hydrogenation of an N-(2-iminopropionyl)-L-proline precursor. google.com This process starts with N-pyruvyl-L-proline, which is treated with an amine to form an imine. This imine is then hydrogenated to yield this compound with high stereospecificity. google.com
The key to achieving high stereoselectivity is conducting the hydrogenation under strongly acidic conditions, specifically at a pH of less than 4. google.com A variety of metal hydrogenolysis catalysts can be employed, typically metals from Group 8 of the periodic table. google.com
| Catalyst Type | Examples | Support |
|---|---|---|
| Group 8 Metals | Nickel, Palladium, Rhenium, Platinum, Rhodium | Carbon, Alumina |
| Specific Preparations | Raney Nickel, Palladium Hydroxide | N/A |
The reaction can be performed in the presence of an inert organic solvent, such as lower alkanols or alkanoic acids. google.com This method provides a direct route to the desired L-L diastereomer, minimizing the formation of unwanted stereoisomers. google.com
Reaction with N-Carboxy Anhydrides
Amino acid N-Carboxy Anhydrides (NCAs), also known as Leuchs' anhydrides, are reactive derivatives of amino acids used for peptide synthesis. wikipedia.org The synthesis of this compound can be approached by reacting the NCA of L-alanine with L-proline. NCAs are typically prepared by treating an amino acid with phosgene or its trimer, triphosgene. wikipedia.orgnih.gov
The reaction involves the nucleophilic attack of the secondary amine of L-proline on the carbonyl group of the L-alanine NCA, leading to a ring-opening reaction and the formation of the peptide bond. A key advantage of using NCAs is that the only byproduct is carbon dioxide, which simplifies purification. wikipedia.org This method is known for being rapid and efficient, and it can proceed without racemization at the chiral centers, thus preserving the stereochemical integrity of the amino acids. illinois.edu The process does not require protection of the amino acid functional groups, further streamlining the synthesis. wikipedia.org
Synthesis of this compound Analogues and Conjugates
The modification of the basic this compound structure is a key area of research, leading to compounds with tailored properties. This includes the synthesis of betaine derivatives, incorporation into larger peptide chains, and the use of modified proline residues.
Synthesis of N,N,N-Trimethyl-L-alanyl-L-proline Betaine (TMAP)
N,N,N-Trimethyl-L-alanyl-L-proline Betaine (TMAP) is a metabolite that has been identified as a potential biomarker for kidney function. nih.govnih.gov Its synthesis has been optimized to improve product purity for use in quantitative LC-MS assays. nih.govresearchgate.net
An optimized protocol involves the reaction of this compound with iodomethane and silver oxide. acs.org To minimize the formation of a TMAP methyl ester side product, a key modification involves adding half the volume of iodomethane to the reaction vessel and incubating it on ice overnight. nih.govacs.org Following the reaction, the product is purified using solid-phase extraction (SPE) with a reverse-phase C18-T column. nih.govacs.org This method has been successfully used to produce TMAP for research into its role as a biomarker in various stages of chronic kidney disease (CKD) and preeclampsia. nih.govuwo.ca
| Reactants | Reagents | Key Condition | Purification Method |
| This compound | Iodomethane, Silver Oxide | Overnight incubation on ice | Solid Phase Extraction (C18-T) |
Incorporation into Longer Peptide Sequences
This compound is a valuable intermediate for synthesizing more complex peptide-based molecules, such as angiotensin-converting enzyme (ACE) inhibitors. google.com A common strategy in classical dipeptide synthesis involves coupling the two amino acids as protected derivatives, followed by the removal of the protecting groups. google.com
For instance, N-(t-butoxycarbonyl)-L-alanine can be coupled with the benzyl ester of L-proline using dicyclohexylcarbodiimide (DCC). The resulting protected dipeptide is then treated with trifluoroacetic acid to remove the N-(t-butoxycarbonyl) group, and subsequent hydrolysis cleaves the benzyl ester to yield this compound. google.com This dipeptide can then be incorporated into longer sequences. For example, in the synthesis of enalapril, this compound is coupled with an alkyl ester of 2-oxo-4-phenyl-butyrate. google.com
Modern peptide synthesis often utilizes solid-phase peptide synthesis (SPPS) to build longer chains. In this method, an amino acid like proline is attached to a solid resin, and subsequent amino acids (like alanine) are added sequentially. The "proline editing" approach allows for the incorporation of a hydroxyproline (Hyp) residue, which can be modified after the full peptide is synthesized on the solid phase. nih.gov
| Starting Materials | Coupling Agent | Protecting Groups | Application Example |
| N-(t-butoxycarbonyl)-L-alanine, L-proline benzyl ester | Dicyclohexylcarbodiimide | t-butoxycarbonyl (Boc), Benzyl (Bzl) | Synthesis of Enalapril |
| Fmoc-Hydroxyproline | HBTU | Fmoc, Trityl | Solid-Phase Peptide Synthesis |
Modified Proline Derivatives
The synthesis of peptides containing modified proline analogues is an active area of research to modulate the structure and function of peptides. thieme-connect.de Proline's rigid ring structure plays a special role in the conformation of peptide chains. organic-chemistry.org A variety of synthetic strategies have been developed to create proline derivatives with substituents at different positions on the pyrrolidine (B122466) ring. organic-chemistry.orgnih.gov
One major approach, termed "proline editing," uses commercially available Fmoc-Hydroxyproline (4R-Hyp) as a starting point within a standard solid-phase peptide synthesis protocol. nih.gov After the peptide chain is assembled, the hydroxyl group of the Hyp residue is selectively modified. This allows for the stereospecific conversion of the 4R-Hyp into a vast array of 4-substituted prolyl amino acids through reactions like Mitsunobu, oxidation, reduction, and acylation. nih.gov This method has been used to introduce functional groups such as azides, alkynes, and thiols for bioorthogonal conjugation reactions. nih.gov
Other strategies start with different proline precursors. For example, enantiopure trans-3-substituted prolines have been synthesized from (S)-pyroglutamic acid via a diastereoselective conjugate addition of lithium cyano(methyl)cuprate. nih.gov Fluorinated proline derivatives have also been synthesized through methods involving the cyclization of N-(homoallyl)sulfonamides. organic-chemistry.org
| Modification Strategy | Precursor | Key Reactions | Resulting Derivatives |
| Proline Editing | Fmoc-4R-Hydroxyproline | Mitsunobu, Oxidation, Reduction, Acylation | 4-substituted prolines (azides, alkynes, thiols, etc.) |
| Diastereoselective Conjugate Addition | (S)-Pyroglutamic acid | Conjugate addition of LiCH₂CN | Optically pure trans-3-substituted prolines |
| Cyclization | N-(homoallyl)sulfonamides | 5-endo-trig cyclization | Fluorine-containing prolines |
Optimization of Synthetic Protocols and Yield
Optimizing synthetic routes to improve yield and purity is critical for the practical application of this compound and its derivatives. For the synthesis of TMAP, the protocol was specifically adjusted to increase product purity by limiting the formation of a methyl ester side product, which is crucial for its use as an analytical standard. nih.govacs.org
In the synthesis of the core this compound dipeptide, stereoselectivity is a major concern. One patented process describes a method for the stereoselective preparation by catalytically hydrogenating an N-(2-iminopropionyl)-L-proline intermediate in the presence of a metal hydrogenolysis catalyst at a pH below 4. google.com This method can achieve a high diastereomeric excess. For example, using the benzyl ester of N-pyruvyl-L-proline as a precursor resulted in a 71% diastereomeric excess of this compound. google.com The process also includes improved methods for producing the N-pyruvyl-L-proline intermediate, which involves reacting L-proline with a 2,2-disubstituted propionyl halide at a pH of at least 9. google.com
| Target Compound | Optimization Goal | Method | Reported Outcome |
| N,N,N-Trimethyl-L-alanyl-L-proline Betaine (TMAP) | Increase product purity | Modified addition of iodomethane and incubation on ice | Limitation of TMAP methyl ester side-product formation |
| This compound | Improve stereoselectivity | Catalytic hydrogenation of N-(2-iminopropionyl)-L-proline at pH < 4 | 71% diastereomeric excess |
Conformational Dynamics and Isomerization of L Alanyl L Proline
Cis-Trans Isomerization of the Proline Peptide Bond
The peptide bond preceding a proline residue is unique in its ability to exist in both cis and trans conformations with a relatively small energy difference between the two states. nih.govsigmaaldrich.com This equilibrium is a critical factor in the folding processes of proteins. nih.gov The interconversion between the cis and trans isomers of the L-Alanyl-L-proline peptide bond is characterized by a high rotational energy barrier, making it a slow, rate-limiting process. sigmaaldrich.commdpi.com This isomerization acts as a molecular switch and is recognized as a key rate-determining step in the folding and denaturation of proteins. researchgate.net
Kinetic and Equilibrium Parameters of Isomerization
The kinetics of the cis-trans isomerization of this compound in aqueous solutions can be quantified using methods like on-line temperature-jump relaxation HPLC. researchgate.netnih.gov This technique allows for the determination of the forward (trans to cis, ktc) and reverse (cis to trans, kct) rate constants, as well as the equilibrium constant (K = ktc/kct). acs.org The process is known to be slow, with a general timescale for proline isomerization around 2.5 × 10−3 s−1 at 25 °C. mdpi.com The high energy barrier for this rotation is approximately 85.0 ± 10.0 kJ·mol–1. sigmaaldrich.com
Detailed thermodynamic and kinetic parameters for the isomerization of this compound in a 0.1 M NaCl aqueous solution have been determined experimentally. researchgate.netacs.org
Table 1: Thermodynamic Parameters for Cis-Trans Isomerization of this compound in Aqueous Solution Data sourced from Shibukawa et al. (2015). researchgate.netacs.org
| Parameter | Value |
|---|---|
| ΔH° (kJ mol-1) | -2.8 ± 0.2 |
| ΔS° (J mol-1 K-1) | -2.5 ± 0.8 |
| ΔG°298K (kJ mol-1) | -2.1 |
Table 2: Kinetic Parameters for Cis-Trans Isomerization of this compound in Aqueous Solution Data sourced from Shibukawa et al. (2015). researchgate.netacs.org
| Parameter | Value |
|---|---|
| Eatc (kJ mol-1) | 83.7 ± 1.1 |
| Eact (kJ mol-1) | 86.5 ± 1.0 |
| ΔH‡tc (kJ mol-1) | 81.2 ± 1.1 |
| ΔH‡ct (kJ mol-1) | 84.0 ± 1.0 |
| ΔS‡tc (J mol-1 K-1) | -11.8 ± 3.8 |
| ΔS‡ct (J mol-1 K-1) | -1.8 ± 3.5 |
| ΔG‡tc, 298K (kJ mol-1) | 84.7 |
| ΔG‡ct, 298K (kJ mol-1) | 84.5 |
Influence of Solvent Environments on Isomerization
The solvent environment plays a crucial role in modulating the kinetics and equilibrium of proline peptide bond isomerization. arxiv.org The process is understood to be an enthalpy-driven reaction that is dependent on the polarity of the surrounding medium. nih.gov In peptides like this compound, the polarity of the solvent affects the relative stability of the cis and trans conformers. researchgate.net For instance, in aqueous ethanol (B145695) mixtures, proline isomerization can alter the affinity of the peptide for both the solvent (water) and cosolvent (ethanol) molecules. d-nb.inforesearchgate.net
Quantum mechanics calculations suggest that the equilibrium can shift toward the cis form in environments with lower polarity compared to bulk water. researchgate.netnih.gov This is because the molecular structures of the cis and trans forms interact differently with the solvent.
Role of Interfaces in Peptide Bond Isomerization
Interfaces, such as those between water and a hydrophobic solid phase, can significantly alter the dynamics of this compound isomerization. nih.govacs.org Research has shown that the interconversion between cis and trans isomers is accelerated at the surfaces of hydrophobic materials like alkyl-bonded silica (B1680970) and polystyrene-divinylbenzene copolymer resins. researchgate.netacs.org
This acceleration is attributed to a notable decrease in the enthalpy of activation at the interface compared to in bulk aqueous solution. researchgate.netnih.gov Furthermore, the equilibrium at these water/hydrophobic interfaces shifts toward the cis form. researchgate.netacs.org This phenomenon is explained by the lower polarity of the interfacial water at the surface of these materials, which preferentially stabilizes the cis conformer. researchgate.netnih.gov
Table 3: Activation Parameters for Trans-to-Cis Isomerization at Interfaces Data sourced from Shibukawa et al. (2015). researchgate.netacs.org
| Medium | ΔH‡tc (kJ mol-1) | ΔS‡tc (J mol-1 K-1) | ΔG‡tc, 298K (kJ mol-1) |
|---|---|---|---|
| Bulk Water | 81.2 | -11.8 | 84.7 |
| C18-silica/water interface | 66.4 | -55.5 | 83.0 |
| PS-DVB/water interface | 59.1 | -79.9 | 82.9 |
Conformational States and Interconversion Mechanisms
The conformational landscape of this compound is largely defined by the restrictive nature of the proline ring. The cyclic structure of proline, which includes the backbone amino group, constrains the backbone dihedral angle φ to values around -60°. nih.gov This limitation means that this compound can primarily access specific conformations, such as the polyproline II-like (εL), α-helical (αL), and γ-turn (γL) states. nih.gov
Molecular Flexibility and Rigidity of this compound
The this compound dipeptide exhibits a unique combination of rigidity and localized flexibility. The principal source of rigidity is the five-membered pyrrolidine (B122466) ring of the proline residue. researchgate.netnih.gov This cyclic structure sterically hinders rotation around the N-Cα bond, lending considerable rigidity to the peptide backbone. researchgate.net
Biochemical and Biological Roles of L Alanyl L Proline
Interaction with Peptidases and Proteases
L-Alanyl-L-proline is a known substrate for a variety of peptidases, particularly those with a specificity for proline-containing peptides. nih.gov These enzymes play crucial roles in protein turnover, maturation of bioactive peptides, and other physiological processes. The study of how enzymes like prolyl aminopeptidases recognize and cleave the this compound bond provides fundamental knowledge about enzyme-substrate interactions and the regulation of proteolytic activity. mdpi.com
Role in Cellular Metabolism and Signaling
As a dipeptide, this compound can be taken up by cells and hydrolyzed into its constituent amino acids, L-alanine and L-proline. These amino acids then enter various metabolic pathways. L-proline, in particular, has multifaceted roles in cellular biology, including protein synthesis, redox balance, and as an energy source. nih.govmdpi.com While the direct signaling role of this compound itself is not extensively characterized, its components are integral to cellular signaling and metabolism. nih.gov
Metabolic Investigations Involving L Alanyl L Proline
L-Alanyl-L-proline in Dipeptide Metabolism
This compound is a dipeptide composed of L-alanine and L-proline joined by a peptide bond. nih.govguidechem.com Its metabolism is integral to the broader processes of dipeptide transport and hydrolysis. Dipeptides and tripeptides are absorbed from the small intestine into the absorptive cells via hydrogen ion symporters, a form of secondary active transport. youtube.com Peptide Transporter 1 (PEPT1), a key facilitator in this process, is responsible for the intestinal absorption of a wide array of dipeptides and tripeptides. nih.gov
Once inside the intestinal cells, dipeptides like this compound are typically hydrolyzed by intracellular peptidases into their constituent amino acids, L-alanine and L-proline. youtube.comyoutube.com These individual amino acids are then transported across the basal surface of the cell into the bloodstream, primarily through facilitated diffusion, and travel to the liver and other tissues for utilization. youtube.com The metabolic fate of this compound is thus intrinsically linked to the metabolic pathways of L-alanine and L-proline.
Table 1: Key Processes in this compound Metabolism
| Process | Description | Key Molecules/Transporters |
|---|---|---|
| Intestinal Absorption | Transport of the intact dipeptide from the intestinal lumen into absorptive cells. | Peptide Transporter 1 (PEPT1), Hydrogen Ion Symporter youtube.comnih.gov |
| Intracellular Hydrolysis | Breakdown of the dipeptide into its constituent amino acids within the intestinal cells. | Intracellular Peptidases youtube.comyoutube.com |
| Amino Acid Transport | Movement of the resulting L-alanine and L-proline from the intestinal cells into the bloodstream. | Facilitated Diffusion Transporters youtube.com |
Interplay with Amino Acid Metabolic Pathways
Following the hydrolysis of this compound, the released L-proline enters the body's amino acid pool and participates in its characteristic metabolic pathways, which include both synthesis and degradation.
L-proline can be synthesized in the body through two primary pathways, originating from either glutamate or ornithine. nih.gov The net production of proline is highly dependent on the cell type and its developmental stage. wikipedia.org
The main pathway for proline biosynthesis starts with the amino acid L-glutamate. wikipedia.org This process occurs in the cytoplasm and involves a series of enzymatic reactions. nih.gov
Phosphorylation: The pathway is initiated by the enzyme Glutamate 5-kinase , which uses ATP to phosphorylate L-glutamate, forming γ-glutamyl phosphate. wikipedia.orgyoutube.com
Reduction: Next, the enzyme Glutamate-5-semialdehyde dehydrogenase reduces γ-glutamyl phosphate to Glutamate-5-semialdehyde, a reaction that requires NADH or NADPH. wikipedia.org In higher plants, these first two steps are catalyzed by a single bifunctional enzyme, Δ¹-Pyrroline-5-carboxylate synthetase (P5CS) . nih.govresearchgate.net
Cyclization: Glutamate-5-semialdehyde then spontaneously cyclizes to form an intermediate compound, Δ¹-pyrroline-5-carboxylate (P5C). nih.govwikipedia.org
Final Reduction: The final step is the reduction of P5C to L-proline, a reaction catalyzed by the enzyme Pyrroline-5-carboxylate reductase (P5CR) , which utilizes NADH or NADPH as a reductant. nih.govwikipedia.org
An alternative pathway for proline synthesis utilizes ornithine as a precursor. nih.govresearchgate.net This pathway is particularly relevant in certain tissues and conditions. The key enzyme in this pathway is Ornithine aminotransferase (OAT) , which catalyzes the transamination of ornithine to produce glutamate-γ-semialdehyde, which then spontaneously converts to P5C. nih.govjianhaidulab.com This P5C molecule can then be reduced to proline by P5CR, merging with the final step of the glutamate-dependent pathway. jianhaidulab.com
Table 2: Enzymes in L-Proline Biosynthesis
| Pathway | Enzyme | Abbreviation | Function | Precursor | Product |
|---|---|---|---|---|---|
| Glutamate-Dependent | Glutamate 5-kinase / Δ¹-Pyrroline-5-carboxylate synthetase | P5CS | Phosphorylates glutamate. nih.gov | L-Glutamate | γ-Glutamyl phosphate |
| Glutamate-5-semialdehyde dehydrogenase / Δ¹-Pyrroline-5-carboxylate synthetase | P5CS | Reduces γ-glutamyl phosphate. nih.gov | γ-Glutamyl phosphate | Glutamate-5-semialdehyde | |
| Pyrroline-5-carboxylate reductase | P5CR | Reduces P5C to proline. nih.gov | Δ¹-Pyrroline-5-carboxylate (P5C) | L-Proline | |
| Ornithine-Dependent | Ornithine aminotransferase | OAT | Converts ornithine to P5C precursor. nih.gov | L-Ornithine | Glutamate-γ-semialdehyde |
The breakdown of L-proline is a two-step oxidative process that occurs in the mitochondria and converts proline back to glutamate. nih.govnih.gov This pathway is crucial for regulating intracellular proline levels and providing energy. wikipedia.org
The first and rate-limiting step in proline catabolism is catalyzed by the enzyme Proline Dehydrogenase (ProDH) , also known as Proline Oxidase (POX). wikipedia.orgfrontiersin.org
Function: ProDH is an FAD-dependent enzyme located on the inner mitochondrial membrane. wikipedia.orgfrontiersin.org It catalyzes the oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C). wikipedia.orgnih.gov
Mechanism: The reaction involves the transfer of electrons from proline to the FAD cofactor, forming FADH₂. wikipedia.org These electrons are subsequently passed to the mitochondrial electron transport chain, contributing to ATP production. wikipedia.orgfrontiersin.org The reaction is a stepwise process involving the deprotonation of proline's amino group followed by a hydride transfer to the FAD cofactor. nih.gov
Significance: The activity of ProDH is a key regulator of cellular proline concentrations. The P5C produced can then be further oxidized to glutamate by the enzyme P5C dehydrogenase (P5CDH), linking proline degradation to the tricarboxylic acid (TCA) cycle. nih.govfrontiersin.org
Table 3: Key Enzyme in L-Proline Catabolism
| Enzyme | Abbreviation | Location | Cofactor | Reaction Catalyzed |
|---|---|---|---|---|
| Proline Dehydrogenase | ProDH / POX | Inner Mitochondrial Membrane | FAD | L-Proline → Δ¹-Pyrroline-5-carboxylate (P5C) wikipedia.orgfrontiersin.org |
L-Proline Catabolism and Degradation
Role of Pyrroline-5-Carboxylate Dehydrogenase (P5CDH)
This compound, a dipeptide, serves as a source of its constituent amino acids, L-alanine and L-proline, following hydrolysis. The metabolic fate of the liberated L-proline is intrinsically linked to the function of key mitochondrial enzymes, including Pyrroline-5-Carboxylate Dehydrogenase (P5CDH). This enzyme plays a critical, non-redundant role in the terminal step of proline catabolism.
The degradation of proline is a two-step process that occurs within the mitochondria. nih.govmdpi.com The first enzyme, proline dehydrogenase (ProDH), oxidizes proline to an intermediate, Δ¹-pyrroline-5-carboxylate (P5C). nih.govnih.gov Subsequently, P5CDH, an enzyme located in the mitochondrial matrix, catalyzes the NAD⁺/NADP⁺-dependent dehydrogenation of P5C to the amino acid glutamate. nih.govproteopedia.orgwikipedia.orgfrontiersin.org This reaction is essential for channeling the carbon and nitrogen from proline into central metabolism, linking the catabolism of proline and arginine to the Krebs cycle via glutamate. nih.govproteopedia.orgwikipedia.org
The function of P5CDH is vital for cellular homeostasis. Deficiencies in this enzyme, caused by mutations in the corresponding gene (ALDH4A1 in humans), block the degradation pathway, leading to the accumulation of P5C. proteopedia.org This accumulation is the hallmark of Type II hyperprolinemia, a metabolic disorder. proteopedia.org Research in plant models has shown that the buildup of P5C can be toxic, leading to the production of reactive oxygen species (ROS) and programmed cell death. nih.govresearchgate.net Therefore, a primary role of P5CDH is to detoxify P5C, preventing its harmful accumulation. nih.gov Studies using T-DNA insertion mutants in Arabidopsis thaliana that lack P5CDH function confirmed that the enzyme is essential for proline degradation, as these mutants were unable to break down proline and showed hypersensitivity to externally supplied proline. nih.govresearchgate.net
Table 1: Key Characteristics of Pyrroline-5-Carboxylate Dehydrogenase (P5CDH)
| Feature | Description | References |
| Enzyme Class | Oxidoreductase | wikipedia.org |
| Cellular Location | Mitochondrial Matrix | nih.gov |
| Function | Catalyzes the conversion of Δ¹-pyrroline-5-carboxylate (P5C) to glutamate. | nih.govproteopedia.orgfrontiersin.org |
| Cofactors | NAD⁺ or NADP⁺ | proteopedia.orgwikipedia.org |
| Metabolic Pathway | Proline and Arginine Catabolism | proteopedia.orgwikipedia.org |
| Clinical Relevance | Deficiency leads to Type II Hyperprolinemia. | proteopedia.org |
| Physiological Role | Prevents toxic accumulation of P5C and links amino acid catabolism to the Krebs cycle. | nih.govresearchgate.net |
Connections to Oxidative Stress Responses
The metabolism of L-proline, derived from the breakdown of this compound, is deeply intertwined with cellular oxidative stress responses. Proline metabolism can exert both pro-oxidant and anti-oxidant effects, positioning it as a critical regulator of the cellular redox environment. nih.govmdpi.com
Antioxidant and Protective Roles: Proline accumulation itself is a well-documented response to various environmental stresses, including oxidative stress. nih.govnih.gov It is proposed to function as a direct scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals and singlet oxygen, thereby protecting macromolecules from oxidative damage. mdpi.comresearchgate.net Furthermore, proline may enhance the activity of key antioxidant enzymes such as catalase and those involved in the ascorbate-glutathione cycle, bolstering the cell's enzymatic defense systems. mdpi.comnih.gov The catabolism of proline via P5CDH can also contribute to antioxidant defense by generating NADPH. frontiersin.org This reducing equivalent is crucial for regenerating the pool of reduced glutathione (GSH), a major cellular redox buffer, via glutathione reductase. nih.govfrontiersin.org
Pro-oxidant and Signaling Roles: Conversely, the catabolic pathway of proline can also be a source of ROS. The first enzyme, ProDH, is located on the inner mitochondrial membrane and transfers electrons from proline to the electron transport chain, a process that can lead to the generation of superoxide radicals. nih.gov This production of ROS is not merely a damaging byproduct; it is increasingly recognized as a signaling mechanism. psu.edu Proline-dependent ROS generation has been implicated in mediating various cellular processes, from hypersensitive responses in plants to the regulation of cell survival and apoptosis in mammalian cells. nih.govpsu.eduasm.org For instance, in E. coli, proline catabolism generates hydrogen peroxide, which acts as a signal to upregulate the expression of catalase-peroxidase (encoded by katG), pre-adapting the cells for greater oxidative stress resistance. asm.org
This dual functionality allows the proline metabolic cycle to act as a redox shuttle, modulating ROS levels and the cellular NADP⁺/NADPH ratio to integrate and respond to different physiological and environmental stimuli. mdpi.comfrontiersin.org
Table 2: Duality of Proline Metabolism in Oxidative Stress
| Role | Mechanism | Consequence | References |
| Antioxidant | Direct scavenging of ROS by proline molecules. | Protection of cellular structures from oxidative damage. | mdpi.comresearchgate.net |
| Upregulation of antioxidant enzyme activity. | Enhanced enzymatic detoxification of ROS. | mdpi.comnih.gov | |
| Generation of NADPH by P5CDH. | Maintenance of the reduced glutathione (GSH) pool. | nih.govfrontiersin.org | |
| Pro-oxidant | Generation of superoxide by Proline Dehydrogenase (ProDH) during proline oxidation. | Can contribute to oxidative damage if uncontrolled. | nih.gov |
| Production of H₂O₂ as a metabolic byproduct. | Acts as a signaling molecule to activate stress-response pathways (e.g., OxyR regulon). | asm.org |
This compound as a Potential Metabolic Biomarker
While this compound itself is not currently established as a direct biomarker for major metabolic diseases, its constituent amino acid, L-proline, and the enzymes involved in its metabolism are significant indicators of cellular and systemic health. Therefore, the potential of this compound as a biomarker is intrinsically linked to the metabolic fate and clinical relevance of L-proline.
The most direct connection is in the diagnosis of metabolic disorders related to proline breakdown. nih.gov Hyperprolinemia is a condition characterized by abnormally high levels of proline in the blood. nih.gov Specifically, Type II hyperprolinemia results from a deficiency in P5CDH, leading to the accumulation of both proline and its precursor, P5C. proteopedia.org In this context, elevated levels of L-proline serve as a primary diagnostic biomarker for this inherited metabolic disorder.
Furthermore, alterations in proline metabolism have been identified as significant in the context of cancer. Several studies have revealed that enzymes in the proline biosynthesis pathway, such as P5C synthetase (ALDH18A1) and P5C reductase (PYCR1), are overexpressed in various cancers, including hepatocellular carcinoma and breast cancer. researchgate.netfrontiersin.org High expression of these enzymes, which leads to increased proline production, often correlates with poor clinical outcomes and tumor proliferation. researchgate.netfrontiersin.org This suggests that components of the proline metabolic pathway could serve as prognostic biomarkers in oncology.
In other biological systems, L-proline has been identified as a biomarker for stress tolerance. For example, in the yeast Pichia kudriavzevii, L-proline was identified as a key biomarker and stress-protectant compound that enhances tolerance to high temperatures during bioethanol fermentation. nih.gov This highlights the role of proline as an indicator of metabolic adaptation to environmental stress. The dipeptide this compound has been detected in consumables like cow's milk, suggesting it could be a potential, albeit limited, biomarker for the consumption of certain foods.
Table 3: Proline-Related Molecules as Potential Biomarkers
| Molecule | Associated Condition | Biomarker Type | References |
| L-Proline | Type II Hyperprolinemia | Diagnostic | proteopedia.orgnih.gov |
| High-Temperature Stress (Yeast) | Stress Response / Protectant | nih.gov | |
| ALDH18A1 / PYCR1 | Hepatocellular Carcinoma, Breast Cancer | Prognostic (Poor Outcome) | researchgate.netfrontiersin.org |
| This compound | Consumption of Dairy Products | Dietary Intake |
Analytical Methodologies for L Alanyl L Proline Research
Spectroscopic Techniques
Spectroscopic methods are fundamental in elucidating the structural and molecular properties of L-Alanyl-L-proline. These techniques provide detailed insights into its chemical composition and behavior in various environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of this compound in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the atoms' local environment within the molecule. Different types of NMR, such as 1H, 13C, and 17O NMR, are utilized to study this dipeptide.
1H and 13C NMR are used to identify the carbon-hydrogen framework of this compound, confirming the connectivity of the alanine (B10760859) and proline residues. For instance, 13C NMR spectral data provides characteristic chemical shifts for each carbon atom in the molecule. chemicalbook.com Furthermore, studies on the constituent amino acids, L-alanine and L-proline, using techniques like 17O NMR, have shed light on their hydration states, revealing that two water molecules are hydrogen-bonded to the carboxylate group at neutral and basic pH. nih.gov
Table 1: Representative NMR Data for this compound and its Constituent Amino Acids
| Nucleus | Compound | Chemical Shift (ppm) | Description |
|---|---|---|---|
| 13C | This compound | Varies | Provides a unique signal for each carbon atom in the dipeptide structure. chemicalbook.com |
| 1H | L-Proline | Varies | Used to study reaction mixtures and identify intermediates. researchgate.net |
| 17O | L-Alanine | Varies | Assesses the hydration state of the carboxylate group. nih.gov |
Mass Spectrometry for Metabolite Profiling
Mass spectrometry (MS) is a critical tool for metabolite profiling, enabling the detection and quantification of small molecules like this compound in complex biological samples. nih.gov This technique separates ions based on their mass-to-charge ratio, providing high sensitivity and resolution. nih.gov When coupled with separation techniques like liquid chromatography (LC-MS), it becomes a powerful platform for metabolomics research. nih.govyoutube.com
In the context of this compound, LC-MS-based metabolomics can be used to identify its presence and measure its abundance in various biological systems. For example, untargeted metabolomics workflows can detect thousands of metabolites simultaneously, which could include dipeptides like this compound, to discover biomarkers or understand metabolic pathways. osti.gov Targeted metabolomics methods can also be developed for the precise and accurate quantification of proline and related metabolites, which is crucial for studying specific metabolic processes. mdpi.com Studies have successfully used LC-MS/MS to identify L-proline as a potential biomarker in response to environmental stress in organisms. nih.gov
Table 2: Mass Spectrometry Approaches for this compound Metabolite Profiling
| Technique | Application | Key Advantages |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and detection of metabolites in complex mixtures. nih.govyoutube.com | High sensitivity and resolution for comprehensive profiling. nih.gov |
| Untargeted Metabolomics | Global profiling to identify unexpected metabolic changes. osti.gov | Potential to discover novel biomarkers and pathways. osti.gov |
Isotope Ratio Mass Spectrometry (IRMS) for Isotope Labeling Studies
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of isotopes in a sample with very high precision. smu.capnnl.gov In metabolic research, IRMS is often used in conjunction with stable isotope labeling, where molecules are enriched with heavy isotopes (e.g., 13C, 15N) to trace their metabolic fate. isotope.com
For this compound, isotope labeling studies using IRMS can track the incorporation of labeled precursors into the dipeptide, providing insights into its synthesis and turnover rates. By introducing stable isotope-labeled L-alanine or L-proline, researchers can follow the metabolic pathways leading to the formation of this compound. pnnl.gov This approach is invaluable for determining reaction rates and understanding the dynamics of metabolic networks. pnnl.gov IRMS instruments are specifically designed to precisely measure small differences in isotope ratios, such as 13C/12C and 15N/14N, after the sample is converted into simple gases like CO2 and N2. smu.ca
Electrophoretic Methods
Electrophoretic methods separate molecules based on their charge and size, offering an alternative and complementary approach to chromatographic techniques for the analysis of peptides like this compound.
Capillary Zone Electrophoresis
Capillary Zone Electrophoresis (CZE), also known as free solution capillary electrophoresis, is the simplest form of capillary electrophoresis (CE). sciex.com It separates analytes based on their charge-to-size ratio in a buffer-filled capillary under the influence of a high-voltage electric field. nih.gov This technique is well-suited for the analysis of short, hydrophilic peptides that may be poorly retained in reversed-phase liquid chromatography. mdpi.com
CZE can be employed for the purity assessment of this compound. The separation mechanism, based on differences in electrophoretic mobility, allows for the resolution of structurally similar peptides. mdpi.com The migration time of an analyte in CZE is determined by both its electrophoretic mobility and the electroosmotic flow of the buffer within the capillary. nih.gov This method provides fast separations and generates narrow peaks, indicating high efficiency. nih.gov The application of CZE has been demonstrated for the analysis and purification of other dipeptides, such as β-alanyl-tyrosine, highlighting its utility for similar molecules like this compound. nih.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-Alanine |
| L-Proline |
| β-Alanyl-Tyrosine |
| Carbon Dioxide |
Computational and Modeling Approaches
Quantum Mechanical (QM) Calculations for Conformational Analysis
Quantum mechanical calculations offer a high level of theory to investigate the electronic structure and energy of molecules, making them well-suited for detailed conformational analysis of dipeptides such as L-Alanyl-L-proline. These methods can elucidate the intrinsic conformational preferences of the peptide backbone and the influence of the proline ring puckering.
Research on proline-containing dipeptide analogues using methods like Hartree-Fock, MP2, and Density Functional Theory (DFT) has revealed key conformational features. nih.gov In a vacuum, a reversed gamma turn, stabilized by an intramolecular hydrogen bond, is often the most stable conformation. nih.gov However, the inclusion of solvent effects, for instance through a polarizable continuum model, can significantly alter the conformational landscape, favoring structures observed in condensed phases. nih.gov
Molecular Dynamics (MD) Simulations
The interactions between this compound and the surrounding solvent molecules are critical to its structure and function. MD simulations have been used to investigate these solute-solvent interactions in detail. For instance, studies on proline solutions have shown that proline has a strong influence on the hydrogen bond network of water. unimi.itresearchgate.net First-principles molecular dynamics simulations of aqueous proline have highlighted differences in hydration and dimer formation when compared to empirical force fields, with quantum effects playing a notable role in the description of these interactions. nih.gov The presence of proline as a cosolvent can also impact the folding dynamics of other peptides, demonstrating its ability to modulate the solvent environment and influence intermolecular interactions. nih.govacs.orgmdpi.com
The unique cyclic structure of the proline residue imposes significant constraints on the peptide backbone, leading to distinct conformational distributions. nih.gov A key feature of proline-containing peptides is the cis-trans isomerization of the peptide bond preceding the proline residue. nih.govbiorxiv.orgcrick.ac.uk The energy barrier between the cis and trans states is lower for proline compared to other amino acids, allowing for a significant population of the cis conformer. biorxiv.org
MD simulations, particularly with enhanced sampling techniques like Gaussian accelerated molecular dynamics, have been instrumental in overcoming the high energy barrier for isomerization and exploring the conformational landscape of proline-rich peptides. nih.govnih.gov These simulations have shown that the presence of cis prolines can lead to more compact peptide structures. nih.govnih.gov The conformational preferences of proline are also influenced by its local environment within a peptide sequence. nih.gov
Free Energy Calculations
Free energy calculations are a class of computational methods used to determine the free energy differences between different states of a system, such as different conformations of a peptide or the binding of a ligand to a protein. These calculations provide a quantitative measure of the stability and likelihood of various molecular events.
Alchemical free energy calculations are a powerful technique to compute the thermodynamic consequences of mutating one amino acid to another in a protein or peptide. umich.eduresearchgate.netnih.gov While challenging for mutations involving proline due to changes in the backbone topology, strategies have been developed to enable these calculations. umich.eduresearchgate.netnih.gov These methods often involve creating a "dual backbone" or using "soft bonds" to smoothly transform the proline ring into the backbone of another amino acid. umich.eduresearchgate.net
These calculations are crucial for understanding the impact of proline on protein stability and function. springernature.comresearchgate.net By calculating the free energy change associated with a proline mutation, researchers can predict whether the mutation will be stabilizing or destabilizing. To our knowledge, the direct comparison of alchemical predictions of proline mutations with experimental free energy changes has been a recent development. umich.edunih.gov This approach holds great promise for protein engineering and the design of peptides with specific conformational properties. umich.eduresearchgate.net
Homology Modeling and Phylogenetic Analysis in Peptide Biosynthesis
Computational biology offers powerful in silico tools to investigate the biosynthesis of peptides like this compound, especially when experimental data on the specific synthesizing enzymes are limited. Homology modeling and phylogenetic analysis are two such cornerstone techniques that provide predictive insights into the structure, function, and evolutionary history of the enzymes potentially involved in its synthesis. While direct studies on this compound synthases are not extensively documented, the principles of these computational methods can be effectively illustrated by examining related and well-studied enzyme families, such as proline-specific peptidases and nonribosomal peptide synthetases (NRPSs), which also interact with proline residues.
Homology Modeling: Predicting Enzyme Structure
Homology modeling, or comparative modeling, constructs a three-dimensional (3D) atomic-resolution model of a target protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein, known as the template. wikipedia.org This method is founded on the principle that protein structure is more conserved throughout evolution than protein sequence. wikipedia.orgscielo.org.za For a hypothetical this compound synthesizing enzyme, homology modeling would be instrumental in predicting its 3D structure, identifying key active site residues, and generating hypotheses about its substrate binding and catalytic mechanism. scielo.org.zapepdd.com
The process generally involves four main steps:
Template Identification: The first step is to find a protein with a known 3D structure that has a significant sequence similarity to the target enzyme. wikipedia.orgscielo.org.za This is typically done using bioinformatics tools like BLAST to search protein structure databases (e.g., PDB).
Sequence Alignment: The amino acid sequence of the target enzyme is carefully aligned with the template sequence. wikipedia.org The accuracy of this alignment is critical for the quality of the final model. wikipedia.org
Model Building: A 3D model of the target protein is constructed based on the alignment with the template's structure. scielo.org.zapepdd.com
Model Refinement and Validation: The generated model is then evaluated for its stereochemical quality and refined to produce a physically realistic representation of the protein structure. scielo.org.za
A practical application of this technique is seen in the study of Dipeptidyl Peptidases (DPPs), enzymes that cleave dipeptides with a penultimate proline, effectively catalyzing the reverse reaction of a synthesis. For instance, the crystal structures of DPP8 and DPP9 were determined using molecular replacement with a DPP4 model, demonstrating the structural homology within this enzyme family. pnas.org Such models are crucial for understanding the structural basis of enzyme specificity and for designing specific inhibitors or engineering novel enzyme functions. pnas.orgnih.gov Computational docking of substrates into homology models can further predict an enzyme's specificity for different dipeptides. pnas.org
| Target Protein/Enzyme Family | Template Protein (PDB ID) | Purpose of Modeling | Key Findings |
|---|---|---|---|
| Dipeptidyl Peptidases 8 and 9 (DPP8/DPP9) | DPP4 (1ORV) | To solve the crystal structures of DPP8 and DPP9 and understand ligand binding. pnas.org | Revealed a shared modular structure (β-propeller and α/β hydrolase domains) but significant differences in the ligand-binding site compared to DPP4. pnas.orgnih.gov |
| Dipeptide Epimerases (Enolase Superfamily) | Various known structures | To generate hypotheses about substrate specificities for uncharacterized enzymes. pnas.org | Computational docking into models successfully predicted new specificities for Ala-Glu, hydrophobic, and cationic dipeptides, which were later verified experimentally. pnas.org |
| Proline-Specific Endoprotease (from Aspergillus niger) | N/A (Crystal Structure Determined) | To understand the structural basis for proline-specific cleavage. | Identified a unique glutamic acid residue in the oxyanion-stabilizing hole, suggesting a mechanism for its activity at an acidic pH. researchgate.net |
Phylogenetic Analysis: Uncovering Evolutionary Relationships
Phylogenetic analysis is a computational method used to infer the evolutionary history and relationships among a group of organisms or, in this context, a family of enzymes. nih.gov By comparing the amino acid sequences of related enzymes, a phylogenetic tree can be constructed to visualize these relationships. This analysis can reveal how enzymes with different functions or specificities, such as those that might synthesize or degrade this compound, have evolved.
For peptide biosynthesis, this approach is invaluable. For example, phylogenetic studies of Nonribosomal Peptide Synthetases (NRPSs) and Polyketide Synthases (PKSs), large enzymes that synthesize many complex natural products, have helped to understand the evolution of their modular structure and the diversity of the metabolites they produce. nih.govmdpi.com
A study on proline-specific fungal peptidases provides a clear example of this method's utility. Researchers performed an in silico analysis of these enzymes from 42 fungal species. mdpi.com The subsequent phylogenetic analysis suggested that an ancestral gene for Dipeptidyl Peptidase 4 (DPP4) likely duplicated, leading to the evolution of distinct transmembrane and secreted versions of the enzyme before the divergence of ascomycete and basidiomycete fungi. mdpi.com Similarly, analysis of cyclodipeptide synthases (CDPSs), which synthesize cyclic dipeptides from aminoacyl-tRNAs, shows that enzymes from bacteria of the same phylum generally cluster together, indicating distinct evolutionary paths. nih.gov
| Enzyme Family | Organisms Studied | Key Evolutionary Insight |
|---|---|---|
| Proline-Specific Peptidases (PSPs) | 42 species of higher fungi | Phylogenetic analysis suggests a duplication of an ancestral DPP4 gene into transmembrane and secreted versions, predating the split of ascomycetes and basidiomycetes. mdpi.com |
| Cyclodipeptide Synthases (CDPSs) | 162 putative sequences from bacteria and eukarya | The evolutionary tree showed that CDPSs from bacteria of the same phylum generally cluster together, indicating distinct evolutionary lineages. nih.gov |
| PKS and NRPS Enzymes | Various fungi producing mycotoxins | The analysis confirmed the differentiation of PKS classes and showed that hybrid PKS-NRPS enzymes involved in mycotoxin biosynthesis grouped together, suggesting a shared evolutionary origin. nih.gov |
Should a novel enzyme responsible for synthesizing this compound be discovered, these computational approaches would be among the first tools used for its characterization. Homology modeling would provide a crucial first look at its three-dimensional structure, guiding further biochemical experiments. Simultaneously, phylogenetic analysis would place it within the vast landscape of known enzymes, offering clues to its origin, mechanism, and potential relationship to other peptide-modifying enzymes.
Structure Activity Relationship Sar Studies
Relationship between L-Alanyl-L-proline Structure and Biological Function
The biological activity of this compound is intrinsically linked to its molecular structure. It is recognized as a metabolite and serves as a substrate for specific enzymes and transporters. nih.govcymitquimica.com For instance, it is a known substrate for skin fibroblast prolidase, an enzyme that specifically cleaves X-proline dipeptides. cymitquimica.com The enzyme's active site accommodates the unique shape of the proline ring, while the alanine (B10760859) residue influences binding affinity.
The structure of this compound also serves as a foundational scaffold for potent bioactive molecules. A notable example is its relationship to Enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril. frontiersin.orgpfizer.com Enalaprilat is an analog of a tripeptide and incorporates the this compound moiety, which is crucial for its binding to the ACE active site. frontiersin.orgresearchgate.net The proline residue fits into the S2' pocket of ACE, while modifications replacing the N-terminal alanine can alter the affinity for different ACE domains. frontiersin.org
| Biological Target | Role of this compound Structure | Key Structural Features |
| Prolidase | Serves as a substrate for enzymatic cleavage. | X-Proline peptide bond; L-configuration of both amino acids. |
| Peptide Transporter (e.g., SLC15A1) | Acts as a transportable substrate. uniprot.org | Free N- and C-termini; L-stereochemistry; appropriate size and charge. tcdb.org |
| Angiotensin-Converting Enzyme (ACE) | Forms the backbone of inhibitors like Enalaprilat. frontiersin.org | The proline ring binds to the S2' pocket of the enzyme. The alanyl group contributes to affinity. frontiersin.org |
Dipeptide Modifications and their Impact on Activity
Modifying the structure of this compound and related dipeptides has a profound impact on their biological activity. These modifications can range from substituting one of the amino acids to altering the peptide backbone.
Studies on muramyl dipeptide (MDP) analogs, which are recognized by the innate immune receptor NOD2, provide insight into the importance of the N-terminal amino acid. Replacing the L-alanine in the parent structure (N-acetyl muramyl L-alanyl-D-isoglutamine) with L-proline was found to reduce NOD2 agonistic activity. nih.gov This highlights the necessity of specific residues at this position for optimal interaction with the target receptor. Similarly, N-methylation of the L-alanine residue also led to decreased activity, underscoring the importance of the amide proton for binding. nih.gov
In another context, the antimicrobial activity of certain synthetic saponins (B1172615) was shown to be dependent on the N-aminoacyl residue attached. While derivatives with L-alanine showed good activity, those with a dipeptide like L-alanyl-L-alanine exhibited the weakest antimicrobial effect, suggesting that increasing the size of the N-terminal extension is detrimental. sci-hub.se Interestingly, the corresponding L-prolyl derivative showed strong activity, which was attributed to the unique cyclic structure of proline. sci-hub.se
The affinity of dipeptides for transporters is also highly sensitive to structural changes. For the peptide transporter PEPT2, dipeptides containing alanine or glycine (B1666218) at the N-terminus generally show high affinity. researchgate.net However, placing proline at the N-terminus results in low affinity, likely due to the secondary amine structure of proline altering the necessary interactions with the transporter's binding site. researchgate.net
| Dipeptide Modification | System/Target | Impact on Activity | Reference Finding |
| Replacement of L-Ala with L-Pro | Muramyl Dipeptide (MDP) / NOD2 Receptor | Reduced agonistic activity. | Highlights the specific requirement for L-alanine or similar small amino acids at this position for NOD2 activation. nih.gov |
| N-methylation of L-Ala | Muramyl Dipeptide (MDP) / NOD2 Receptor | Reduced agonistic activity. | Suggests the amide proton is crucial for interaction with the receptor. nih.gov |
| Elongation of N-terminal residue (e.g., L-Ala-L-Ala) | Diosgenyl Glucosaminoside / Bacteria | Weakest antimicrobial activity. | Indicates that increased size at the N-terminus is unfavorable for activity in this class of compounds. sci-hub.se |
| Proline at N-terminus | Peptide Transporter (PEPT2) | Low affinity. | The secondary amine of N-terminal proline is likely unfavorable for binding compared to a primary amine. researchgate.net |
Design of L-Proline-Based Inhibitors for Transporters
The rigid, conformationally constrained pyrrolidine (B122466) ring of L-proline makes it an excellent scaffold for designing specific and high-affinity inhibitors for various transporters. biorxiv.orgbiorxiv.org By using the proline ring as a base, chemists can introduce various functional groups in defined spatial orientations to probe and block the binding sites of target proteins.
This strategy has been successfully applied to develop inhibitors for the neutral amino acid transporters ASCT1 (SLC1A4) and ASCT2 (SLC1A5). biorxiv.org Although L-proline itself is a transportable substrate, it can be chemically modified to create potent blockers. mdpi.com For example, a series of inhibitors was developed based on a hydroxy-L-proline scaffold. biorxiv.orgmdpi.com Modifications, such as adding bulky hydrophobic groups like a biphenylmethyl group to the proline ring, were found to significantly enhance inhibitory potency against ASCT2. nih.gov This suggests the transporter's binding pocket has room to accommodate large hydrophobic substituents.
Similarly, L-proline has been a key component in designing inhibitors for peptide transporters. The dipeptide L-4,4'-biphenylalanyl-L-proline (Bip-Pro) was designed as a high-affinity competitive inhibitor and substrate for the peptide transporters PEPT1 and PEPT2. tcdb.orgnih.gov In this molecule, the bulky, hydrophobic biphenylalanyl group at the N-terminus drastically increases affinity, while the C-terminal proline contributes to resistance against hydrolysis by peptidases, making it a stable tool for studying transporter function. nih.govresearchgate.net
| Proline-Based Inhibitor | Target Transporter | Design Strategy | Key Finding |
| γ-(4-biphenylmethyl)-L-proline | ASCT2 | Addition of a large hydrophobic group to the proline scaffold. nih.gov | The binding pocket can accommodate large hydrophobic groups, leading to increased potency. nih.gov |
| Hydroxy-L-proline derivatives | ASCT1/ASCT2 | Using the conformationally restricted hydroxy-proline ring as a scaffold for multi-functionalization. biorxiv.orgmdpi.com | Led to the discovery of nanomolar affinity inhibitors, demonstrating the utility of the proline scaffold. mdpi.com |
| L-4,4'-biphenylalanyl-L-proline (Bip-Pro) | PEPT1/PEPT2 | Combining a bulky, hydrophobic N-terminal residue with a C-terminal proline. tcdb.orgnih.gov | Results in a high-affinity, hydrolysis-resistant ligand. The C-terminal proline increases affinity and stability. nih.govresearchgate.net |
Conformational Rigidity and Activity in Proline-Containing Peptides
The exceptional conformational rigidity that proline imparts to a peptide chain is a cornerstone of its role in structure-activity relationships. wikipedia.orgmdpi.com The cyclic side chain of proline restricts the possible values of the phi (φ) dihedral angle of the peptide backbone to approximately -65°, introducing a characteristic "kink" or turn. nih.govwikipedia.org This rigidity reduces the entropic penalty of folding, making proline a common residue in turn structures within proteins and peptides. wikipedia.org
This structural constraint is vital for biological function. In many bioactive peptides, the presence of proline is highly conserved, indicating its importance for maintaining the specific three-dimensional shape required for receptor binding or enzymatic processing. nih.gov The proline residue can influence the isomeric state (cis-trans) of the peptide bond preceding it. While the trans conformation is generally favored for most peptide bonds, the energy barrier between the cis and trans isomers is smaller for X-Pro bonds, meaning the cis conformation occurs more frequently than with other amino acids. mdpi.comrsc.org This cis-trans isomerization can act as a molecular switch, modulating the peptide's activity.
Research Applications and Potential Areas for Future Investigation
L-Alanyl-L-proline as a Reference Compound in Biochemical Assays
This compound is utilized as a reference compound or standard in various biochemical and analytical settings. High-purity this compound is available as a certified reference material, which is essential for ensuring the accuracy and reliability of analytical methods. veganalyze.comtcichemicals.com Its use is critical in the development and validation of assays for peptide quantification and in physicochemical studies aimed at evaluating dipeptide separation technologies. guidechem.com As a compound with a defined structure and molecular weight, it serves as a benchmark in techniques such as chromatography and mass spectrometry, allowing for the precise identification and quantification of this and similar dipeptides in complex biological samples.
Research in Peptide Behavior and Interactions
The unique structural characteristics of this compound make it an important model compound for investigating peptide behavior and dynamics. nih.gov The presence of the proline residue, with its distinctive cyclic structure, introduces a significant conformational constraint on the peptide backbone. guidechem.com This rigidity is known to influence protein folding and structure, and this compound provides a simple system to study these effects. nih.gov Researchers utilize this dipeptide to explore fundamental aspects of protein chemistry, such as the dynamics of protein folding, the formation of specific secondary structures like turns, and the nature of enzyme-substrate interactions. guidechem.comnih.gov Its behavior in solution also informs research into peptidomimetics and the formulation of peptides in drug delivery systems. nih.gov
Applications in Nutrition Research
In the field of nutrition, research has explored the roles of the constituent amino acids of this compound, with proline, in particular, being a focus of numerous studies for its physiological functions. nih.gov
While this compound is not widely reported as a naturally occurring compound in extensive food composition databases, it has been detected in biological fluids and tissues, likely as a product of protein digestion. guidechem.comnih.gov For instance, the presence of Alanylproline has been noted in cow's milk. The direct quantification in most dietary sources is not common; however, its presence can be inferred in protein-rich foods that contain its constituent amino acids. L-proline is particularly abundant in collagen-rich foods. verywellhealth.com
Below is a table of foods that are rich in the amino acid L-proline, a key component of this compound.
| Food Group | Examples |
| Meats | Beef, Chicken, Pork (especially trotters) botanical-online.com |
| Fish | Monkfish, Cod botanical-online.com |
| Dairy | Cheese, Milk nih.govresearchgate.net |
| Legumes | Soybeans and soy products (Tofu, Tempeh), Chickpeas, Beans veganalyze.combotanical-online.com |
| Other | Gelatin, Bone Broth, Cabbage, Asparagus verywellhealth.combotanical-online.com |
This table indicates foods rich in the amino acid L-proline. The dipeptide this compound may be formed during the digestion of these protein sources.
Dietary supplementation with proline is investigated for its potential benefits in animal and human nutrition. nih.gov Studies in animal models, such as pigs, have shown that dietary supplementation with L-proline can positively influence growth performance and support gastrointestinal health. nih.gov Research has explored how proline-enriched diets affect factors like weight gain and intestinal morphology. nih.gov While these studies often use the free amino acid L-proline, they provide a basis for understanding the potential physiological roles of proline-containing dipeptides like this compound, which can be absorbed in the intestine. The investigation into alanyl dipeptides is also used for studying cellular uptake mechanisms and metabolism. guidechem.com
Preclinical and Therapeutic Research Potential
The unique properties of proline and its derivatives have made them attractive candidates for therapeutic research and drug design. Proline-containing structures are integral to numerous therapeutic agents used to treat a wide range of conditions.
This compound serves as a key intermediate in the synthesis of certain pharmaceuticals. botanical-online.com Notably, it is a building block in the production of Enalapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension (high blood pressure) and congestive heart failure. botanical-online.com In the synthesis of Enalapril, this compound is coupled with another molecule to form the final active drug compound. botanical-online.com This application highlights the direct relevance of this compound in the development of clinically important medications. The use of proline and its analogues is a significant strategy in modern drug design, leveraging their unique structural features to create potent and selective enzyme inhibitors.
Investigation in Neurological Disorders
The role of L-proline in the central nervous system (CNS) as a neuromodulator suggests that this compound could be a valuable tool for neurological research. L-proline itself is involved in both excitatory and inhibitory neurotransmission. Dysregulation of proline metabolism has been implicated as a potential susceptibility factor for complex neuropsychiatric disorders like schizophrenia. Furthermore, the metabolic disorder hyperprolinemia, characterized by elevated L-proline levels, can lead to neurological issues, including seizures and cognitive deficits.
Given that this compound can be hydrolyzed to release L-proline, its potential to modulate proline concentrations in the CNS is an area of active investigation. Research could explore whether this dipeptide can influence proline transport and metabolism within the brain, potentially affecting glutamatergic pathways. Studies in animal models suggest that dysregulated L-proline levels are linked to learning and memory deficits, highlighting the need to understand how compounds like this compound might interact with these processes. sigmaaldrich.com
Exploration in Metabolic Diseases
Abnormalities in proline metabolism are not confined to neurological conditions; they are also relevant in several systemic metabolic diseases. Increased plasma proline levels have been observed in patients with type 2 diabetes, obesity, and insulin resistance. fishersci.ca This suggests a link between proline metabolism and conditions associated with metabolic stress. The degradation of proline is connected to key metabolic systems, including the TCA cycle and the pentose phosphate pathway.
This compound serves as a potential research compound to probe the intricate connections between proline availability and metabolic dysfunction. Studies could investigate how the administration of this dipeptide affects glucose homeostasis, insulin sensitivity, and redox balance in cellular and animal models of metabolic disease. fishersci.ca Such research may help to clarify the mechanisms by which proline metabolism influences these conditions.
Targeting L-Proline Uptake in Pathogenic Organisms
Many pathogenic organisms, including bacteria and protozoa, rely on the uptake and metabolism of L-proline from their host for survival, energy production, and stress protection. nih.gov For instance, in Trypanosoma cruzi, the agent causing Chagas disease, L-proline is crucial for processes like host cell infection and resistance to oxidative stress. acs.org This dependency makes the proline transport system a promising target for new antimicrobial and antiparasitic drugs.
The strategy involves developing inhibitors that can block the proline transporters of these pathogens. Research in this area focuses on designing molecules that mimic proline to competitively inhibit its uptake. Dipeptides such as this compound could be investigated as scaffolds for such inhibitors. The development of compounds that interfere with the internalization of proline has been shown to diminish the parasite's ability to tolerate stress and complete its infection cycle. acs.org
Role in Advanced Materials Science Research
In the field of materials science, particularly in nanotechnology and biomaterials, the self-assembly of peptides is a powerful "bottom-up" approach to creating functional materials. chemisgroup.us Dipeptides are recognized as one of the simplest and most effective building blocks for forming complex nanostructures such as hydrogels, nanotubes, and nanofibrils through non-covalent interactions. nih.govfrontiersin.org
The inclusion of a proline residue, as in this compound, confers unique structural constraints on peptide chains. nih.gov Proline is known as a potent inducer of turns in protein structures, a property that can be exploited in the design of novel biomimetic materials. chemicalbook.com While research has extensively focused on aromatic dipeptides like diphenylalanine, the potential of proline-containing dipeptides is a growing area of interest. chemisgroup.usnih.gov this compound is a candidate for investigation into the formation of self-assembling hydrogels, which have applications in drug delivery and tissue engineering due to their biocompatibility and tunable mechanical properties. nih.govacs.org
Future Directions in this compound Research
The future of this compound research is multifaceted, with significant potential across several scientific domains. Key future directions include:
Neuropharmacology: Elucidating the precise mechanisms by which this compound crosses the blood-brain barrier and influences proline concentrations and neurotransmission in specific brain regions. This could lead to a better understanding of its potential in models of neurological disorders.
Metabolic Studies: In-depth investigation into how this compound affects cellular energy states and redox balance, particularly in the context of metabolic diseases like diabetes and obesity.
Antimicrobial Development: Designing and synthesizing derivatives of this compound to create more potent and selective inhibitors of proline transport in a wider range of pathogenic organisms.
Biomaterials Engineering: Systematically characterizing the self-assembly properties of this compound under various conditions (pH, temperature) to develop novel hydrogels or other nanostructures for biomedical applications, such as controlled drug release systems.
Table 1: Summary of Research Areas and Future Directions for this compound
| Research Area | Current Focus | Future Directions |
|---|---|---|
| Neurological Disorders | Understanding the role of its constituent, L-proline, as a neuromodulator. | Investigating direct effects on neurotransmission and potential modulation of proline levels in the CNS. |
| Metabolic Diseases | Exploring the link between proline metabolism and conditions like diabetes and obesity. | Probing its impact on cellular energy pathways and redox homeostasis in disease models. |
| Pathogenic Organisms | Targeting L-proline uptake as a strategy against pathogens like Trypanosoma cruzi. | Designing this compound derivatives as specific inhibitors of microbial proline transporters. |
| Advanced Materials Science | Utilizing dipeptides for self-assembly of biomaterials. | Characterizing its self-assembly properties for creating novel hydrogels and nanostructures for drug delivery. |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-Alanine |
| L-Proline |
| Glutamate |
Conclusion
Summary of Key Research Findings on L-Alanyl-L-proline
Research into this compound has primarily centered on its chemical synthesis, its characterization, and its utility as a building block in the production of more complex molecules, most notably angiotensin-converting enzyme (ACE) inhibitors.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. guidechem.com It is a dipeptide formed through a peptide bond between the carboxyl group of L-alanine and the amino group of L-proline. chemicalbook.com Due to the presence of both an amino and a carboxyl group, it can exist as a zwitterion.
| Property | Value |
| Molecular Formula | C8H14N2O3 |
| Molecular Weight | 186.21 g/mol |
| CAS Number | 13485-59-1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water |
Synthesis of this compound
The synthesis of this compound has been approached through various chemical methods. A common strategy involves the use of protecting groups to control the reactivity of the amino and carboxyl groups of the constituent amino acids, L-alanine and L-proline, to ensure the formation of the desired peptide bond. google.com
One documented method involves the coupling of N-(t-butoxycarbonyl)-L-alanine with the benzyl ester of L-proline using a coupling agent like dicyclohexylcarbodiimide. The protecting groups are subsequently removed to yield this compound. google.com Stereoselective synthesis methods have also been developed to ensure the production of the specific L-L isomer. These methods can involve catalytic hydrogenation of a precursor molecule, such as N-(2-iminopropionyl)-L-proline, in the presence of a metal catalyst at a controlled pH. google.com
Role as a Chemical Intermediate
A significant body of research highlights the importance of this compound as a crucial intermediate in the synthesis of pharmaceuticals. google.com It is a key component in the production of ACE inhibitors, such as Enalapril and Enalaprilat, which are used to treat hypertension and heart failure. google.com
Biological and Metabolic Insights
While the primary focus of research has been on its chemical applications, some studies have touched upon the biological aspects of this compound. As a dipeptide, it is recognized as a metabolite in some biological systems. nih.gov The metabolism of dipeptides, in general, is known to occur in various organs, including the liver, gut, kidney, and muscle. mblintl.com The uptake of dipeptides by cells can occur through simple diffusion or via carrier-mediated transport systems. mdpi.com Upon entering a cell, dipeptides can be hydrolyzed by peptidases into their constituent amino acids. mdpi.com Specifically, this compound-dipeptidase activity has been identified in the context of malabsorption syndromes, suggesting its role in protein absorption. nih.gov
Remaining Research Gaps and Challenges
Despite its importance as a synthetic intermediate, there are notable gaps in the comprehensive understanding of this compound's own biological significance.
Limited Data on Biological Activity: There is a scarcity of dedicated research investigating the intrinsic biological activities of this compound. While it is a component of larger bioactive molecules, its independent physiological effects remain largely unexplored. nih.gov
Specific Metabolic Pathways Undefined: The precise metabolic fate of this compound within various organisms is not well-documented. While general dipeptide metabolism is understood, the specific enzymes and pathways involved in the breakdown and utilization of this particular dipeptide require further investigation.
Enzymatic Synthesis Underdeveloped: While chemical synthesis methods are established, research into the enzymatic synthesis of this compound is less developed. Enzymatic methods could offer more environmentally friendly and highly specific production routes.
Challenges in Analysis: The analysis of dipeptides, including this compound, presents challenges. Distinguishing between structural isomers and achieving accurate quantification in complex biological matrices requires sophisticated analytical techniques like capillary electrophoresis and liquid chromatography coupled with tandem mass spectrometry. researchgate.netnih.gov The synthesis of peptides containing proline can also present difficulties due to the unique structural properties of this amino acid. mblintl.com
Future Prospects for this compound Research
The future of this compound research holds potential in several key areas, moving beyond its established role as a chemical intermediate.
Exploration of Novel Biological Functions: Future studies could focus on uncovering any inherent biological activities of this compound. Given that other dipeptides have been shown to possess antioxidant and regulatory functions, investigating similar properties for this compound is a promising avenue. nih.govnih.gov
Elucidation of Metabolic Pathways: Detailed metabolic studies are needed to map the specific pathways of this compound degradation and utilization in different biological systems. This would provide a more complete understanding of its physiological role.
Development of Biocatalytic Synthesis: Further research into enzymatic and microbial production methods for this compound could lead to more sustainable and efficient manufacturing processes. mdpi.com
Application in Functional Foods and Nutraceuticals: As our understanding of the biological roles of dipeptides grows, this compound could be investigated for its potential as a functional ingredient in foods or as a nutraceutical supplement. nih.gov The development of novel applications for short peptides is an active area of research. mdpi.com
Advanced Drug Delivery Systems: The unique properties of dipeptides are being explored for their potential in drug delivery systems. Future research could investigate the use of this compound in such applications.
Q & A
Q. How can researchers experimentally determine the cis-trans isomerization equilibrium of L-alanyl-L-proline under varying pH conditions?
Methodological Answer: Circular dichroism (CD) spectroscopy is a robust method for monitoring pH-dependent isomerization. Prepare aqueous solutions of this compound at pH 1–1.5 and pH 9, and measure CD spectra in the 210–220 nm range. At low pH, the negative Cotton effect band indicates 100% trans isomers, while at pH 9, the equilibrium shifts to 50% cis and 50% trans. Track band shifts and rotational strength changes to quantify isomer populations .
Q. What experimental approaches are suitable for assessing the stability of this compound in aqueous solutions?
Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to monitor degradation products over time. For kinetic analysis, incubate the dipeptide at physiological temperatures (e.g., 37°C) and sample at intervals. Compare retention times and MS fragmentation patterns against synthetic standards to identify hydrolyzed products (e.g., free alanine and proline) .
Q. How can NMR spectroscopy elucidate enzyme specificity for this compound isomers?
Methodological Answer: Conduct inversion-transfer NMR experiments to track prolidase-catalyzed hydrolysis. Assign distinct ¹H/¹³C resonances to cis and trans isomers. Increase the enzyme-to-substrate ratio and observe preferential depletion of trans isomer signals in time-resolved spectra. Calculate unitary rate constants for isomer exchange and validate with Arrhenius analysis (activation energy ~87 kJ/mol) .
Advanced Research Questions
Q. How can transient kinetic modeling resolve contradictions in prolidase’s substrate specificity for this compound?
Methodological Answer: Develop differential equations based on two competing models: (1) enzyme binds only trans isomers, or (2) enzyme binds both isomers but hydrolyzes trans faster. Numerically integrate these models using experimentally derived rate constants (e.g., kcat, KM). Compare simulated progress curves with NMR time-course data to validate absolute trans specificity .
Q. What methodological strategies optimize competitive transport assays for studying this compound uptake in cellular systems?
Methodological Answer: Design a radiolabeled (e.g., ¹⁴C) this compound uptake assay in cell cultures. Co-incubate with unlabeled dipeptides of varying sizes (e.g., glycyl-L-tyrosine, L-prolyl-L-cysteine). Measure transport inhibition rates via scintillation counting. Plot uptake velocity against competitor molecular weight to establish size-dependent transporter activity .
Q. How can microbial degradation pathways of this compound be mapped to identify proline salvage mechanisms?
Methodological Answer: Culture bacteria (e.g., ATCC 49907) in minimal media supplemented with this compound as the sole proline source. Use LC-MS/MS to quantify Δ¹-pyrroline-5-carboxylate (P5C), a proline degradation intermediate. Compare specific activity of P5C formation under osmotic stress (e.g., NaCl) to assess pathway regulation .
Methodological Considerations
-
Data Contradiction Analysis:
Conflicting results on isomer ratios (e.g., pH-dependent equilibria in CD vs. NMR studies) may arise from solvent effects (e.g., water vs. organic buffers). Replicate experiments under identical conditions and validate with orthogonal techniques (e.g., X-ray crystallography for solid-state isomer confirmation) . -
Ethical and Reporting Standards:
Align with guidelines for kinetic data reporting (e.g., Arrhenius parameters, enzyme units) and disclose NMR/spectroscopy instrument details (e.g., Jasco-Biotronik CD spectrometers). For microbial studies, include ethical approvals for strain procurement and data collection protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
